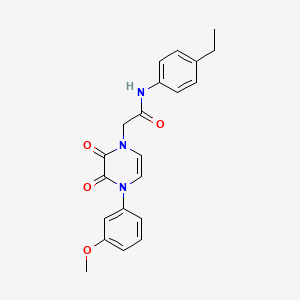

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

描述

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dioxo-3,4-dihydropyrazine core substituted with a 3-methoxyphenyl group at position 4 and an N-(4-ethylphenyl)acetamide moiety.

属性

IUPAC Name |

N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-7-9-16(10-8-15)22-19(25)14-23-11-12-24(21(27)20(23)26)17-5-4-6-18(13-17)28-2/h4-13H,3,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLABRBOLKUMPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine core: This can be achieved through the condensation of appropriate diketones with diamines under controlled conditions.

Introduction of the ethylphenyl group: This step often involves Friedel-Crafts alkylation reactions using ethylbenzene and a suitable catalyst.

Attachment of the methoxyphenyl group: This can be done via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the pyrazine core.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the pyrazine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

科学研究应用

Research indicates that this compound may exhibit significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, including receptors and enzymes.

Anticancer Properties

Several studies have investigated the anticancer effects of compounds similar to N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Case Study : A study on structurally related compounds demonstrated that they inhibited tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell metabolism and growth.

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention due to its possible role in treating neurodegenerative diseases.

- Mechanism of Action : It may act as an antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling.

- Case Study : Research has shown that similar compounds can protect neuronal cells from oxidative stress and inflammation, suggesting a therapeutic avenue for conditions like Alzheimer's disease.

Pharmacological Applications

This compound's pharmacological applications can be categorized as follows:

| Application | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth through apoptosis induction. |

| Neuroprotection | May protect neurons from excitotoxicity and oxidative stress. |

| Antimicrobial | Possible efficacy against certain bacterial strains (pending further research). |

Toxicological Profile

Understanding the safety profile of this compound is critical for its application in medicine. Preliminary studies suggest:

- Cytotoxicity : Evaluations indicate that while the compound shows promise against cancer cells, its effects on normal cells need thorough investigation.

- Safety Studies : Ongoing research aims to establish a comprehensive toxicological profile to assess its viability as a therapeutic agent.

Future Research Directions

Research on this compound is still in early stages. Future studies should focus on:

- In Vivo Studies : Conducting animal models to assess efficacy and safety.

- Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its effects.

- Formulation Development : Exploring suitable delivery methods for clinical applications.

作用机制

The mechanism of action of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and substituent effects.

Structural Analogues with Pyrazine/Quinazoline Cores

Key Observations :

- The target compound shares a dihydropyrazine-dione core with the compound in , but differs in substituents (3-methoxyphenyl vs. 4-fluorophenyl). The 3,4-dimethoxyphenyl group in increases polarity (logP = 0.82) compared to the target compound’s 4-ethylphenyl group, which likely enhances lipophilicity.

Substituent Effects on Physicochemical Properties

- 4-Fluorophenyl (): Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions, as seen in fluorinated drug analogs . Chlorophenyl (): Chlorine increases molecular weight and lipophilicity, which could enhance target affinity but reduce solubility .

Acetamide Side Chains :

- The 4-ethylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 3,4-dimethoxyphenyl in . This may influence pharmacokinetic profiles, such as metabolic stability.

常见问题

Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?

- Integrated Approach :

- Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation in rodent models .

- Tissue Distribution Studies : Use radiolabeled compounds to quantify target engagement .

- Dose-Response Correlation : Align in vitro IC₅₀ values with effective plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。